N-cyclopentyl-N,2-diphenylacetamide

Description

Chemical Classification and Structural Features of N-cyclopentyl-N,2-diphenylacetamide

This compound is classified as a tertiary amide. The core of the molecule is an acetamide (B32628) group (a derivative of acetic acid and ammonia). Its specific structure is characterized by several key features: the nitrogen atom of the amide is bonded to a cyclopentyl group and a phenyl group, and the acetyl group is substituted with a phenyl group. This arrangement of a cyclopentyl ring and two phenyl rings around the central acetamide framework defines its chemical properties and potential steric and electronic interactions.

The key structural components are:

Acetamide Core : The -N-C(=O)-CH₂- functional group provides the fundamental backbone of the molecule.

N-cyclopentyl Group : A five-membered aliphatic ring attached to the nitrogen atom.

N-phenyl Group : A phenyl ring also attached to the nitrogen atom, making the nitrogen tertiary.

2-phenyl Group : A second phenyl ring attached to the alpha-carbon of the acetyl group.

These features result in a molecule with the chemical formula C₁₉H₂₁NO. nih.gov The presence of both bulky aliphatic (cyclopentyl) and aromatic (phenyl) substituents on the amide nitrogen, as well as a phenyl group on the acetyl moiety, suggests a complex three-dimensional structure that could influence its reactivity and interactions with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁NO | PubChem nih.gov |

| Molecular Weight | 279.38 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

Historical Perspective and Evolution of Academic Research on Substituted Acetamides and Related Structures

The study of substituted acetamides is a cornerstone of medicinal chemistry and organic synthesis. The amide bond is one of the most fundamental linkages in biochemistry and pharmaceutical science, and its formation has been a subject of intense research for over a century.

Historically, research on acetamides has evolved significantly. Early work focused on simple synthesis methods and understanding the fundamental properties of the amide bond. Over time, the focus shifted towards the synthesis of more complex, substituted acetamides with specific functional properties. The development of new synthetic methodologies, such as various coupling reactions, has made a wide array of substituted acetamides accessible for study. researchgate.net

In medicinal chemistry, the acetamide scaffold has been incorporated into a vast number of therapeutic agents. archivepp.com Research has demonstrated that by modifying the substituents on the nitrogen and the acetyl group, it is possible to fine-tune the biological activity of these compounds. For example, various substituted diphenylacetamide derivatives have been investigated for their potential as analgesic and anti-inflammatory agents, often through their interaction with cyclooxygenase (COX) enzymes. orientjchem.org

A retrospective analysis of synthetic methodologies in medicinal chemistry reveals a significant increase in the prevalence of amide bond-forming reactions in published research from the mid-1980s to the mid-2010s. acs.org This trend reflects the utility of the acetamide group as a stable and versatile component in the design of new molecules with potential therapeutic applications.

Scope and Objectives of Focused Academic Research on the Chemical Compound

Given the absence of dedicated research on this compound, a focused academic investigation could address several key objectives. The primary scope of such research would be to synthesize the compound and thoroughly characterize its physicochemical properties and biological activities.

Key Research Objectives:

Synthesis and Characterization: The initial step would be to develop and optimize a synthetic route to produce this compound in high purity. Following synthesis, a comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential to confirm its structure and elucidate its three-dimensional conformation.

Exploration of Biological Activity: Based on the known activities of related diphenylacetamide and substituted acetamide compounds, a primary objective would be to screen this compound for various biological activities. archivepp.comorientjchem.org This could include assays for:

Anti-inflammatory activity (e.g., COX-1/COX-2 inhibition)

Analgesic properties

Antiproliferative effects on cancer cell lines

Activity against other relevant biological targets, such as the P2Y₁₄ receptor. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A broader research program could involve the synthesis of a library of related analogues. By systematically modifying the cyclopentyl and phenyl substituents, it would be possible to establish structure-activity relationships. This would provide valuable insights into how the chemical structure of these compounds influences their biological effects.

A focused investigation into this compound would contribute to the broader understanding of substituted acetamides and could potentially lead to the discovery of a new chemical entity with valuable properties.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,2-diphenylacetamide |

| 2-chloro-N,N-diphenylacetamide |

| N-(substituted phenyl)acetamide |

| N-cyclohexyl-2,2-diphenylacetamide |

| 2-Cyclopentyl-N,N-dipropylacetamide |

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide |

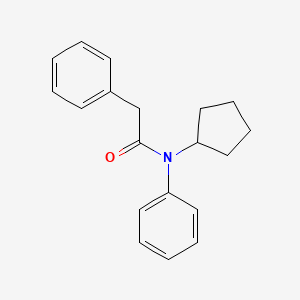

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-N,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(15-16-9-3-1-4-10-16)20(18-13-7-8-14-18)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQQEOCMGGVHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272969 | |

| Record name | Benzeneacetamide, N-cyclopentyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-49-9 | |

| Record name | Benzeneacetamide, N-cyclopentyl-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetamide, N-cyclopentyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopentyl N,2 Diphenylacetamide and Its Congeners

Classical and Modern Approaches to Amide Bond Formation in N-cyclopentyl-N,2-diphenylacetamide Synthesis

The construction of the amide linkage in this compound is a cornerstone of its synthesis. This can be achieved through several key methodologies, each with its own set of advantages and limitations.

Acylation Reactions Involving Cyclopentylamines and Diphenylacetic Acid Derivatives

A fundamental and widely practiced method for forming the amide bond in this compound involves the acylation of N-phenylcyclopentylamine with a reactive derivative of diphenylacetic acid. The most common approach is the conversion of diphenylacetic acid into a more electrophilic species, such as an acyl chloride or an anhydride, which then readily reacts with the secondary amine.

The use of activating agents is another prevalent strategy. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate the amide bond formation by activating the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. masterorganicchemistry.com The choice of coupling reagent and reaction conditions, such as the solvent and the presence of a base like N,N-diisopropylethylamine (DIPEA), can be crucial for achieving high yields and purity. researchgate.net For instance, the HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)/DIPEA system is often effective for challenging couplings. researchgate.net

A typical reaction scheme would be: Diphenylacetic acid + N-phenylcyclopentylamine + Activating Agent → this compound + Byproducts

The selection of the specific diphenylacetic acid derivative can also influence the reaction's efficiency. While the acid chloride is highly reactive, its generation from the parent carboxylic acid requires an additional step using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com

Direct Amidation Strategies for this compound Precursors

Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine without prior activation, is an attractive approach due to its atom economy and reduced waste generation. These reactions, however, often require high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt.

Recent advancements have focused on the development of catalysts to facilitate direct amidation under milder conditions. While specific examples for this compound are not prevalent in the literature, general methods using catalysts based on boric acid or certain metal salts have shown promise for a wide range of amides. researchgate.net These catalysts can activate the carboxylic acid in situ, allowing the reaction to proceed at lower temperatures.

Multi-component Reactions Leading to this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. acs.org While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate its core structure or its precursors.

For example, a Passerini or Ugi reaction could potentially be adapted. An Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A hypothetical Ugi-type synthesis for a related structure might involve benzaldehyde, cyclopentyl isocyanide, a suitable amine, and a carboxylic acid to build a complex amide scaffold. The successful application of MCRs often depends on the careful selection of reactants and reaction conditions to favor the desired reaction pathway. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this translates to several key considerations:

Atom Economy: Direct amidation and multi-component reactions are inherently more atom-economical than classical acylation methods that use stoichiometric activating agents, as they incorporate a greater proportion of the starting materials into the final product. acs.org

Use of Safer Solvents: Traditional amide synthesis often employs hazardous solvents. Research into greener alternatives, such as water or ionic liquids, or even solvent-free conditions, is an active area of investigation for amide bond formation. researchgate.net

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, reduces waste generation. The development of reusable heterogeneous catalysts is particularly beneficial for simplifying purification and minimizing waste. whiterose.ac.uk

Energy Efficiency: Reactions that can be conducted at ambient temperature or with minimal heating contribute to a more sustainable process.

A greener synthesis of this compound would ideally involve a catalytic, solvent-free, or aqueous direct amidation of N-phenylcyclopentylamine and diphenylacetic acid.

Scale-up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic procedure from a small, exploratory scale to a larger, academic scale (grams to tens of grams) requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility.

Key Optimization Parameters:

| Parameter | Considerations for Scale-up |

| Reagent Stoichiometry | On a larger scale, it is often desirable to use a stoichiometry closer to 1:1 to minimize waste and cost. The optimal ratio of coupling agents and bases may also need to be re-evaluated. |

| Solvent Volume | Reducing the solvent volume to increase the reaction concentration can improve reaction rates but may also lead to issues with solubility and heat dissipation. |

| Temperature Control | Amide bond formation can be exothermic. On a larger scale, effective temperature control is crucial to prevent side reactions and ensure safety. |

| Work-up and Purification | The purification method must be scalable. Column chromatography, while common in research labs, can be cumbersome for large quantities. Crystallization or extraction are often preferred for larger scale purification. researchgate.net |

Process Optimization:

A systematic approach to process optimization might involve a Design of Experiments (DoE) methodology to efficiently screen the effects of multiple variables (e.g., temperature, concentration, catalyst loading) on the reaction yield and purity. acs.org Monitoring the reaction progress using techniques like TLC, HPLC, or NMR is essential for determining the optimal reaction time and identifying any potential issues. researchgate.net For instance, the choice of coupling reagent can significantly impact the ease of purification on a larger scale, with some reagents generating byproducts that are more easily removed. researchgate.net

Advanced Structural Characterization and Spectroscopic Investigations of N Cyclopentyl N,2 Diphenylacetamide

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Vibrations

No publicly accessible FTIR or Raman spectra for N-cyclopentyl-N,2-diphenylacetamide are available to analyze its characteristic vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula and for unraveling its structure through fragmentation analysis. In the case of this compound, HRMS provides an exact mass measurement, which is crucial for confirming its elemental composition.

When subjected to ionization in a mass spectrometer, the this compound molecule (C19H21NO) is expected to form a molecular ion ([M]+•). The high resolution of the instrument allows for the differentiation of this ion from others with the same nominal mass but different elemental formulas.

Exact Mass Determination:

The theoretical exact mass of the neutral this compound molecule can be calculated by summing the exact masses of its constituent atoms. The experimentally determined mass from HRMS would be expected to be very close to this value, typically within a few parts per million (ppm).

| Formula | Calculated Exact Mass (Da) |

| C19H21NO | 295.1623 |

The fragmentation of the molecular ion in the mass spectrometer provides valuable insights into the compound's structure. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. The amide linkage, the bond between the nitrogen and the cyclopentyl group, and the bond between the carbonyl carbon and the diphenylmethyl group are all potential sites for cleavage.

Proposed Fragmentation Pathway:

A plausible fragmentation pathway for this compound, based on common fragmentation mechanisms for amides and substituted aromatic compounds, is outlined below. The most common fragmentation type for amides is the α-cleavage adjacent to the carbonyl group.

A key fragmentation could involve the cleavage of the C-N bond between the carbonyl group and the nitrogen atom. Another significant fragmentation pathway could be the loss of the cyclopentyl group. The benzylic position is also prone to fragmentation, potentially leading to the formation of a stable diphenylmethyl cation.

| Proposed Fragment Ion | Structure | m/z (monoisotopic mass) | Plausible Origin |

| [C13H11]+ | (C6H5)2CH+ | 167.0861 | Cleavage of the C-C bond adjacent to the nitrogen |

| [C14H12NO]+ | C6H5CH2CON(C6H5)+ | 210.0919 | Loss of the cyclopentyl group |

| [C7H7]+ | C7H7+ | 91.0548 | Tropylium ion, a common fragment in compounds with a benzyl (B1604629) group |

| [C5H9]+ | C5H9+ | 69.0704 | Loss of the diphenylacetamide moiety |

| [C6H5CO]+ | C6H5CO+ | 105.0340 | Benzoyl cation, from cleavage and rearrangement |

It is important to note that this proposed fragmentation pathway is theoretical and would require experimental verification through tandem mass spectrometry (MS/MS) experiments.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral analogues)

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and is not amenable to analysis by chiroptical spectroscopy.

However, if a chiral center were introduced into the molecule, for instance by substitution on the cyclopentyl ring or the diphenylmethyl group, the resulting enantiomers would interact differently with plane-polarized light. Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), would then become invaluable tools for characterizing the stereochemical properties of these chiral analogues.

Application to Chiral Analogues:

Enantiomeric Purity: Chiroptical methods can be used to determine the enantiomeric excess (ee) of a sample. The magnitude of the optical rotation or the CD signal is directly proportional to the concentration of the excess enantiomer. This is a critical parameter in the synthesis and application of chiral compounds.

Absolute Configuration: The determination of the absolute configuration (R or S) of a chiral center is a more complex task. It often involves comparing the experimentally measured ORD or CD spectrum with that of a reference compound of known absolute configuration or with spectra predicted by quantum chemical calculations. The sign and shape of the Cotton effect in ORD and CD spectra are characteristic of a particular stereoisomer.

For a hypothetical chiral analogue of this compound, the chromophores within the molecule, such as the phenyl groups and the amide carbonyl group, would give rise to characteristic electronic transitions. The spatial arrangement of these chromophores around the chiral center would dictate the sign and intensity of the observed CD signals.

Chemical Reactivity and Mechanistic Pathways of N Cyclopentyl N,2 Diphenylacetamide

Reactivity of the Amide Functional Group: Hydrolysis, Reduction, and N-Alkylation/Arylation

The amide bond in N-cyclopentyl-N,2-diphenylacetamide is a robust functional group, yet it can undergo several characteristic reactions under specific conditions.

Hydrolysis: The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental transformation, typically requiring acidic or basic conditions and elevated temperatures. nih.govorganic-chemistry.org For this compound, hydrolysis would yield diphenylacetic acid and N-cyclopentylaniline. The reaction proceeds via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by water. nih.gov In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to the carboxylate and the amine. nih.gov

Reduction: The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org This reaction would convert this compound to N-cyclopentyl-N-(2,2-diphenylethyl)aniline. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, making it a good leaving group. A second hydride transfer then leads to the final amine product. rsc.org

N-Alkylation/Arylation: While the nitrogen atom in this compound is already tertiary, further reactions at the nitrogen are generally not feasible due to steric hindrance and the electron-withdrawing nature of the adjacent carbonyl group, which reduces the nucleophilicity of the nitrogen. However, related palladium-catalyzed cross-coupling reactions have been extensively used for the N-arylation of primary and secondary amines and amides. nih.govsci-hub.se

Reactivity of the Cyclopentyl Moiety: Functionalization and Ring Transformations

The cyclopentyl group, being a saturated carbocycle, is generally less reactive than the other functionalities in the molecule. However, it can undergo functionalization through radical-based or transition-metal-catalyzed C-H activation reactions.

Functionalization: Direct functionalization of the cyclopentyl ring is challenging but can be achieved through modern synthetic methods. For instance, oxidative C-H bond functionalization can introduce new functional groups. pitt.edu Reactions involving hydride abstraction mediated by organic oxidants could potentially introduce functionality at the cyclopentyl ring. pitt.edu Additionally, transition metal-catalyzed C-H activation, often directed by a nearby functional group, is a powerful tool for the selective functionalization of cycloalkanes. nih.gov

Ring Transformations: Ring-opening reactions of cyclopentylamines or their derivatives are not common but can be induced under specific, often harsh, conditions, for instance, through oxidative cleavage or under certain catalytic protocols. youtube.com For this compound, such transformations would require significant activation and are not expected under standard laboratory conditions.

Reactivity of the Phenyl Moieties: Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling Reactions

The two phenyl rings in this compound are susceptible to electrophilic attack and can participate in various metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS): The acetamido group (-NHC(O)R) is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. libretexts.org Therefore, the N-phenyl ring is expected to be more reactive towards electrophiles than the phenyl rings of the diphenylacetyl group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would preferentially occur at the ortho and para positions of the N-phenyl ring. nih.govlibretexts.orgbiorxiv.orgmdpi.com The diphenylmethyl moiety, being electron-withdrawing, would deactivate the other two phenyl rings towards EAS.

Metal-Catalyzed Coupling Reactions: The phenyl rings can also be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govsci-hub.seyoutube.com These reactions typically require the pre-functionalization of the phenyl ring with a halide or triflate. For instance, if one of the phenyl rings were a bromophenyl group, it could readily undergo a Suzuki coupling with a boronic acid to form a new carbon-carbon bond.

Oxidative and Reductive Transformations of this compound

Beyond the specific reactions of each functional group, the molecule as a whole can undergo oxidative and reductive transformations.

Oxidative Transformations: Oxidation can target several sites within the molecule. The benzylic carbon of the diphenylacetyl group is a potential site for oxidation. Strong oxidizing agents could potentially cleave the C-C bond. Selective oxidation of amides to α-keto amides or α-hydroxy amides has been achieved using specific reagents like TEMPO. organic-chemistry.org

Reductive Transformations: As mentioned earlier, the amide can be reduced to an amine with LiAlH₄. rsc.org Catalytic hydrogenation could potentially reduce the phenyl rings under harsh conditions (high pressure and temperature), though this is generally a difficult transformation. Reductive cleavage of the amide bond can also be achieved under certain conditions, for example, using sodium in the presence of a crown ether for strained amides. mdpi.com

Mechanistic Studies of Key Reactions Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Kinetic Isotope Effects and Reaction Order Determination

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for reactions like amide hydrolysis. researchgate.net By replacing an atom with its heavier isotope (e.g., H with D, or ¹²C with ¹³C), changes in the reaction rate can provide information about bond-breaking and bond-forming steps in the rate-determining step of the reaction. For amide hydrolysis, a significant ¹⁸O KIE in the leaving amine group would suggest that C-N bond cleavage is part of the rate-determining step. researchgate.netnih.gov Similarly, determining the reaction order with respect to each reactant can help to establish the molecularity of the rate-determining step.

Transition State Analysis and Reaction Coordinate Modeling

Computational chemistry provides invaluable insights into reaction mechanisms through the analysis of transition states and the modeling of reaction coordinates. mit.eduims.ac.jp For reactions involving this compound, density functional theory (DFT) calculations could be employed to model the structures and energies of reactants, intermediates, transition states, and products. mit.edu This allows for the visualization of the transition state geometry and the calculation of activation barriers, providing a detailed picture of the reaction pathway. For instance, modeling the transition state of the amide hydrolysis can help to distinguish between a concerted and a stepwise mechanism. acs.orgacs.org

Theoretical and Computational Chemistry Approaches to N Cyclopentyl N,2 Diphenylacetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the N-cyclopentyl-N,2-diphenylacetamide molecule.

Molecular Geometry Optimization: The geometry of this compound can be optimized using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. For this compound, key structural parameters of interest include the planarity of the amide bond, the orientation of the two phenyl rings, and the conformation of the cyclopentyl group. Computational modeling suggests that the amide nitrogen in N,N-disubstituted amides can become strongly pyramidal, which affects resonance stabilization. nih.gov The N-C(O) bond length is a critical indicator of amide resonance; longer bonds suggest reduced resonance. nih.gov

Electronic Structure: Once the geometry is optimized, the same level of theory can be used to analyze the electronic structure. This includes calculating the distribution of electron density, identifying molecular orbitals (HOMO and LUMO), and determining electrostatic potential maps. The interaction between the highest occupied molecular orbital (HOMO) of the amide nitrogen and the lowest unoccupied molecular orbital (LUMO) of the carbonyl group is fundamental to understanding amide resonance. nih.gov In this compound, the presence of two phenyl groups and a cyclopentyl group on the nitrogen atom significantly influences the electronic environment of the amide bond.

A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length (Å) | C=O | 1.23 |

| Bond Length (Å) | C-N (amide) | 1.38 |

| Bond Length (Å) | N-C (cyclopentyl) | 1.47 |

| Bond Length (Å) | N-C (phenyl) | 1.45 |

| Bond Angle (°) | O=C-N | 121.5 |

| Bond Angle (°) | C-N-C (cyclopentyl) | 118.0 |

| Dihedral Angle (°) | O=C-N-C (phenyl) | 15.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a quantum chemical calculation.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. osti.gov MD simulations are particularly useful for exploring the conformational flexibility of this compound and the influence of its environment, such as different solvents. easychair.org

Conformational Flexibility: this compound possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-N amide bond is typically restricted due to its partial double bond character, but rotations around the N-cyclopentyl and N-phenyl bonds, as well as the C-phenyl bond, are more facile. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. This provides insight into which shapes the molecule is likely to adopt at a given temperature.

Solvent Effects: The solvent environment can significantly impact the structure and behavior of a solute molecule. easychair.org MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide). easychair.orgnih.gov These simulations can reveal how the solvent affects conformational preferences, for example, by forming hydrogen bonds or through dielectric effects. By calculating the free energy of solvation, MD can predict the molecule's solubility in different media. osti.goveasychair.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing this compound and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. nih.govnih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT, it is possible to calculate the nuclear magnetic shielding tensors for each atom. nih.govresearchgate.netacs.org These can then be converted into chemical shifts (δ) for ¹H and ¹³C nuclei, which can be directly compared with experimental data to aid in structural elucidation. acs.orgacs.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. acs.org For this compound, this would allow for the assignment of key vibrational bands, such as the characteristic amide I (primarily C=O stretch) and amide II bands. acs.orgnih.gov The calculated frequency for the C=O stretch in amides typically appears between 1630 and 1680 cm⁻¹. spectroscopyonline.com Comparing the computed spectrum with an experimental one can confirm the presence of the amide functional group and provide information about the molecular structure. youtube.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.netchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, with its two phenyl rings, transitions such as π → π* are expected. wu.ac.thresearchgate.net The calculations provide the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. nih.gov

A hypothetical table of predicted spectroscopic data for this compound is shown below.

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | 172 ppm |

| ¹H NMR | Chemical Shift (CH, cyclopentyl) | 4.5 ppm |

| IR | Frequency (C=O stretch) | 1665 cm⁻¹ |

| UV-Vis | λ_max (π → π*) | 265 nm |

Note: The data in this table is hypothetical and intended to be representative of values obtained from computational predictions.

Reaction Mechanism Elucidation via Computational Transition State Search and Energy Profiling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis or hydrolysis of this compound. rsc.orgacs.org A common synthetic route to amides involves the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine. libretexts.orgfishersci.it

Transition State Search: A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. ucsb.edu Locating this transition state structure on the potential energy surface is a key goal of computational reaction mechanism studies. blogspot.comacs.org Various algorithms can be employed to find these first-order saddle points. ucsb.edu For the formation of this compound, this would involve modeling the approach of the amine (N-cyclopentylphenylamine) to the carbonyl carbon of a phenylacetyl derivative.

In Silico Screening for Non-Biological Interactions and Material Science Potential

In silico methods can be used to predict how this compound might interact with other molecules or materials, opening avenues for its potential application in material science. tandfonline.com

Non-Biological Interactions: The potential for this compound to form specific non-covalent interactions, such as hydrogen bonds (though it lacks an N-H donor), π-π stacking (due to the phenyl rings), and van der Waals forces, can be evaluated computationally. bohrium.com For example, its ability to bind to metal ions or adsorb onto surfaces like graphene or metallic nanoparticles could be simulated. These studies can predict the strength and geometry of such interactions, suggesting potential uses as a ligand, a component in a sensor, or a surface modifier. acs.org

Material Science Potential: By calculating properties like its dipole moment, polarizability, and electronic characteristics, computational methods can help assess the potential of this compound for applications in materials. For instance, molecules with large dipole moments might be suitable for nonlinear optical materials. Its thermal stability could be preliminarily assessed by simulating its decomposition pathways. Such in silico screening can guide experimental efforts by identifying promising areas of application before undertaking extensive laboratory synthesis and testing.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov

To develop a QSRR model that includes this compound, one would first need a dataset of related amide compounds with experimentally measured reactivity data (e.g., rate constants for a specific reaction). nih.govoup.com Then, a set of molecular descriptors would be calculated for each compound in the series. These descriptors are numerical values that encode structural, electronic, or physicochemical properties. Examples include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), and topological indices. mdpi.com

Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed reactivity. nih.govoup.commdpi.com

A hypothetical QSRR equation might look like:

log(k) = c₀ + c₁(σ) + c₂(E_LUMO) + c₃*(V_m)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is an electronic descriptor (e.g., Hammett constant).

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

V_m is the molecular volume.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Such a model, once validated, could be used to predict the reactivity of new, unsynthesized amides like this compound, thereby accelerating the discovery of compounds with desired properties. mdpi.com

Synthesis and Characterization of N Cyclopentyl N,2 Diphenylacetamide Derivatives and Analogues

Modification of the N-substituent: Exploration of Diverse Cycloalkyl and Heterocyclic Moieties

The N-substituent of the core amide offers a rich opportunity for structural variation, allowing for the introduction of a wide range of cyclic and heterocyclic systems. The primary synthetic route to achieve this involves the amidation of 2,2-diphenylacetic acid or its activated derivatives (like acyl chlorides) with a diverse panel of primary or secondary amines.

General Synthetic Scheme: The most direct method for synthesizing these analogues is the reaction of 2,2-diphenylacetyl chloride with a desired cycloalkyl or heterocyclic amine. The reaction is typically carried out in an aprotic solvent in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct.

Alternatively, direct amide coupling reactions between 2,2-diphenylacetic acid and an amine can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). youtube.com These methods are particularly useful for more complex or sensitive amine substrates.

Exploration of Heterocyclic Moieties: A wide array of heterocyclic amines can be used to replace the cyclopentyl group, introducing heteroatoms and varied ring sizes. Saturated heterocycles are common substituents. For instance, piperidine (B6355638) and pyrrolidine (B122466) are frequently used, leading to the formation of stable tertiary amides. nih.gov The synthesis of the piperidine analogue, 1-(1-(2,2-diphenylacetyl))piperidine, and the pyrrolidine analogue, 1-(1-(2,2-diphenylacetyl))pyrrolidine, follows the general amidation protocols. Other saturated nitrogenous heterocycles like morpholine (B109124) and thiomorpholine (B91149) can also be incorporated to study the effect of introducing additional heteroatoms (oxygen and sulfur, respectively).

Furthermore, aromatic heterocycles can be introduced, although the nucleophilicity of the amine can be a limiting factor. For example, aminothiazole or aminopyridine derivatives can be coupled to the diphenylacetyl moiety to generate analogues with significantly different electronic and conformational properties. nih.gov

The following table summarizes a representative set of N-substituent modifications.

| N-Substituent | Amine Precursor | Resulting Compound Name |

| Cyclohexyl | Cyclohexylamine | N-cyclohexyl-N,2-diphenylacetamide |

| Adamantyl | Adamantylamine | N-adamantyl-N,2-diphenylacetamide |

| Piperidin-1-yl | Piperidine | 1-(2,2-diphenylacetyl)piperidine |

| Pyrrolidin-1-yl | Pyrrolidine | 1-(2,2-diphenylacetyl)pyrrolidine nih.gov |

| Morpholin-4-yl | Morpholine | 4-(2,2-diphenylacetyl)morpholine |

| Thiazol-2-yl | 2-Aminothiazole | N-(thiazol-2-yl)-2,2-diphenylacetamide |

Modification of the 2-position: Introduction of Substituents on the Diphenylacetyl Moiety

The diphenylacetyl portion of the molecule provides two phenyl rings that are prime candidates for substitution. Introducing substituents on these rings can dramatically alter the electronic properties, lipophilicity, and steric profile of the compound. The synthesis of these analogues begins with the preparation of a substituted 2,2-diphenylacetic acid precursor.

Synthesis of Substituted 2,2-Diphenylacetic Acid Precursors: A common route to substituted 2,2-diphenylacetic acids is the Friedel-Crafts reaction. For instance, glyoxylic acid can be condensed with substituted benzenes (e.g., chlorobenzene, anisole) in the presence of a strong acid catalyst to yield the corresponding bis-substituted acetic acids. chemicalbook.com This allows for the synthesis of symmetrical derivatives like 2,2-bis(4-chlorophenyl)acetic acid and 2,2-bis(4-methoxyphenyl)acetic acid. innopeptichem.com

Another approach involves the rearrangement of a substituted benzil (B1666583) (a 1,2-diketone) to a benzilic acid, followed by reduction. For example, 4,4'-dichlorobenzil (B184268) can be rearranged to 2-hydroxy-2,2-bis(4-chlorophenyl)acetic acid, which can then be deoxygenated.

Once the desired substituted 2,2-diphenylacetic acid is obtained, it can be converted to the final N-cyclopentyl amide using the standard coupling procedures described in section 6.1.

Representative Substitutions: A variety of substituents can be introduced onto one or both of the phenyl rings. Common modifications include:

Halogens (F, Cl, Br): These substituents are introduced to alter electronic properties and lipophilicity. For example, N-cyclopentyl-2,2-bis(4-chlorophenyl)acetamide would be synthesized from 2,2-bis(4-chlorophenyl)acetic acid. innopeptichem.com

Alkyl groups (e.g., methyl, ethyl): These increase lipophilicity and steric bulk.

Alkoxy groups (e.g., methoxy, ethoxy): These act as electron-donating groups and can influence hydrogen bonding potential. The synthesis of N-cyclopentyl-2,2-bis(4-methoxyphenyl)acetamide is a key example. innopeptichem.com

Nitro groups: These are strong electron-withdrawing groups that significantly impact the electronic character of the aromatic rings.

The following table provides examples of derivatives with modifications at the 2-position.

| Substituent on Phenyl Ring(s) | Diphenylacetic Acid Precursor | Resulting Compound Name |

| 4,4'-Dichloro | 2,2-Bis(4-chlorophenyl)acetic acid innopeptichem.com | N-cyclopentyl-2,2-bis(4-chlorophenyl)acetamide |

| 4,4'-Dimethoxy | 2,2-Bis(4-methoxyphenyl)acetic acid innopeptichem.com | N-cyclopentyl-2,2-bis(4-methoxyphenyl)acetamide |

| 4-Chloro | 2-(4-chlorophenyl)-2-phenylacetic acid | N-cyclopentyl-2-(4-chlorophenyl)-2-phenylacetamide |

| 4-Nitro | 2-(4-nitrophenyl)-2-phenylacetic acid | N-cyclopentyl-2-(4-nitrophenyl)-2-phenylacetamide |

Isosteric Replacements and Bioisosteric Analogues (Purely Chemical Design)

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aimed at modifying molecular properties while retaining or tuning a desired function. nih.gov In the context of purely chemical design for N-cyclopentyl-N,2-diphenylacetamide, this involves replacing specific atoms or functional groups with others that have similar steric, electronic, or conformational properties.

Amide Bond Isosteres: The central amide bond is a key target for isosteric replacement to improve chemical stability or alter conformational preferences.

Thioamide: The carbonyl oxygen can be replaced with sulfur to form a thioamide. This is typically achieved by treating the parent amide with a thionating agent like Lawesson's reagent. The resulting N-cyclopentyl-N,2-diphenylthioacetamide would have different bond lengths, angles, and hydrogen-bonding capabilities compared to the original amide.

Ketone or Alkene (Retro-amide): Reversing the amide bond (a retro-isosteric approach) or replacing it with a non-hydrolyzable linker like a ketone or an alkene are common strategies. For example, a ketone isostere would result in 1-cyclopentyl-2,2-diphenyl-ethan-1-one.

Phenyl Ring Isosteres: One or both of the phenyl rings can be replaced with other aromatic or non-aromatic cyclic systems to probe the importance of the aryl groups for specific physicochemical properties.

Heteroaromatic Rings: Replacing a phenyl ring with a bioisostere like pyridine, thiophene, or pyrazole (B372694) can significantly alter the molecule's polarity, solubility, and metabolic stability. For instance, synthesizing N-cyclopentyl-2-phenyl-2-(pyridin-2-yl)acetamide would introduce a basic nitrogen atom and change the electronic distribution.

Saturated Rings: Non-classical isosteres like bicyclo[1.1.1]pentane have been used as phenyl ring mimics to reduce lipophilicity and explore novel chemical space. nih.gov A potential analogue could be N-cyclopentyl-2-phenyl-2-(bicyclo[1.1.1]pentan-1-yl)acetamide.

Cyclopentyl Group Isosteres: The N-cyclopentyl group can also be replaced with isosteric moieties.

Tetrahydrofuran/Tetrahydropyran: Replacing the cyclopentyl ring with a tetrahydrofuranyl or tetrahydropyranyl ring introduces an ether oxygen, which can act as a hydrogen bond acceptor and increase polarity.

Other Cycloalkanes: As discussed in 6.1, replacing cyclopentyl with cyclohexyl or cyclobutyl serves as a simple steric isosteric replacement.

The design of these analogues is a theoretical exercise in molecular modification, with each replacement predicted to fine-tune properties like solubility, melting point, and crystal packing.

Synthesis of Polymer-Supported this compound Derivatives for Solid-Phase Chemistry

Solid-phase synthesis offers a streamlined approach for creating libraries of this compound analogues by simplifying purification and allowing for automated processes. The general strategy involves immobilizing one of the key building blocks onto a solid support (resin), followed by sequential chemical reactions, and finally cleaving the desired product from the resin.

Strategy 1: Immobilization of Diphenylacetic Acid A common approach is to anchor 2,2-diphenylacetic acid to a resin.

Immobilization: 2,2-Diphenylacetic acid can be attached to a hydroxyl-functionalized resin, such as Wang resin, via an ester linkage. This is achieved using standard esterification conditions, for example, with DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Amide Formation: The resin-bound diphenylacetic acid is then treated with a solution containing the desired amine (e.g., cyclopentylamine (B150401) or a library of diverse amines). The coupling is typically mediated by reagents like HATU or HBTU to ensure efficient amide bond formation.

Cleavage: After the reaction is complete and the resin has been thoroughly washed to remove excess reagents, the final product is cleaved from the solid support. For a Wang resin linker, this is accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the ester linkage and releases the final amide product into solution. orientjchem.org

Strategy 2: Immobilization of the Amine Alternatively, the amine component can be attached to the resin.

Immobilization: A resin functionalized with a suitable linker, such as a 2-chlorotrityl chloride resin, can be reacted with cyclopentylamine. The amine displaces the chloride, attaching it to the support.

Acylation: The resin-bound cyclopentylamine is then acylated using an excess of 2,2-diphenylacetyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Cleavage: The product is cleaved from the 2-chlorotrityl resin under mildly acidic conditions, which helps in preserving acid-sensitive functionalities if present in the molecule.

This solid-phase approach is highly adaptable for creating a library of derivatives by varying the non-immobilized reactant in the second step (e.g., using a variety of substituted diphenylacetic acids with a resin-bound cyclopentylamine).

Structure-Property Relationships (SPR) in this compound Analogues (excluding biological activity)

The systematic modifications described in the preceding sections allow for a detailed investigation into how specific structural features influence the fundamental physicochemical properties of the molecule. This analysis, which excludes biological endpoints, is crucial for applications in materials science and for understanding the molecule's fundamental chemical behavior.

Lipophilicity: Lipophilicity, often estimated by the partition coefficient (LogP), is highly sensitive to structural changes.

Effect of N-Substituent: Replacing the N-cyclopentyl group with more polar heterocyclic moieties like morpholine or piperazine (B1678402) is expected to decrease lipophilicity. Conversely, larger, purely hydrocarbon groups like adamantyl would increase it.

Solubility: Aqueous solubility is inversely related to lipophilicity but is also strongly influenced by crystal lattice energy.

Introducing hydrogen bond donors or acceptors, such as replacing a phenyl ring with a pyridine ring or the N-cyclopentyl with a morpholine ring, is a common strategy to improve aqueous solubility.

Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points and lower solubility. Introducing asymmetry, for example by substituting only one of the two phenyl rings, can disrupt crystal packing and potentially increase solubility.

Melting Point and Crystalline Structure: The melting point is a reflection of the strength of intermolecular forces in the solid state.

Amide Bond: The amide group itself is a strong contributor to high melting points due to its ability to form intermolecular hydrogen bonds, leading to well-ordered crystalline structures.

Symmetry and Shape: Highly symmetrical and rigid molecules, such as those with an adamantyl group or para-substituted phenyl rings, tend to have higher melting points due to more efficient crystal packing. Introducing bulky or awkwardly shaped groups can lower the melting point.

Spectroscopic Properties: Modifications to the chemical structure are directly reflected in the molecule's spectroscopic data.

NMR Spectroscopy: The chemical shifts of protons and carbons adjacent to the modification site are directly affected. For example, electron-withdrawing groups on the phenyl rings will cause a downfield shift (higher ppm) for the aromatic protons.

IR Spectroscopy: The frequency of the amide C=O stretch (typically around 1650 cm⁻¹) is sensitive to its electronic environment. Electron-withdrawing substituents on the phenyl rings would be expected to increase the C=O stretching frequency.

UV-Vis Spectroscopy: The introduction of chromophoric groups or extending conjugation by modifying the phenyl rings will alter the UV-Vis absorption spectrum. For instance, replacing a phenyl with a more conjugated aromatic system would shift the absorption maximum (λmax) to longer wavelengths. Studies on other aromatic systems have demonstrated that electron-withdrawing and electron-donating groups significantly influence absorption spectra. mdpi.com

The following table summarizes the predicted effects of various structural modifications on key physicochemical properties.

| Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Aqueous Solubility | Predicted Effect on Melting Point |

| Replace N-cyclopentyl with N-morpholinyl | Decrease | Increase | Variable, depends on packing |

| Replace N-cyclopentyl with N-adamantyl | Increase | Decrease | Increase |

| Add 4,4'-dichloro substituents to phenyl rings | Increase | Decrease | Increase |

| Add 4,4'-dimethoxy substituents to phenyl rings | Variable | Variable | Variable |

| Replace amide C=O with C=S (thioamide) | Increase | Decrease | Variable |

| Replace one phenyl ring with pyridine | Decrease | Increase | Decrease (due to asymmetry) |

Exploration of Non Biological Applications and Material Science Potential

N-cyclopentyl-N,2-diphenylacetamide as a Ligand in Coordination Chemistry

The presence of both a carbonyl oxygen and a tertiary nitrogen atom within the amide group makes this compound a potential ligand for coordinating with metal ions. The oxygen atom, with its lone pairs of electrons, is the primary site for coordination, a common feature among amide-based ligands.

While no specific studies document the complexation of this compound with transition metals or lanthanides, the behavior of other amide-containing ligands provides a strong basis for predicting its potential interactions. Amides are known to form stable complexes with a wide array of metal ions. The coordination typically occurs through the carbonyl oxygen, which acts as a hard donor, making it particularly suitable for binding to hard Lewis acids, including many transition metals and lanthanides.

The steric bulk provided by the cyclopentyl and diphenylmethyl groups could influence the coordination number and geometry of the resulting metal complexes. This steric hindrance might lead to the formation of complexes with lower coordination numbers or enforce specific, potentially useful, geometries around the metal center. Research on other sterically hindered ligands has shown that such features can stabilize unusual oxidation states or create catalytically active sites. escholarship.org

Should this compound be used to form metal complexes, their structures would be elucidated using standard analytical techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Coordination of a metal ion to the carbonyl oxygen would result in a decrease in the C=O stretching frequency (typically observed around 1650 cm⁻¹ for free amides). This shift is a definitive indicator of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon complexation, changes in the chemical shifts of the protons and carbons near the amide group would be expected. In ¹H NMR, the protons on the cyclopentyl ring and the methylene (B1212753) bridge of the phenylacetamide moiety would be particularly affected.

UV-Visible Spectroscopy: The formation of metal complexes often gives rise to new electronic transitions, particularly d-d transitions for transition metals and f-f transitions for lanthanides, which can be observed using UV-Vis spectroscopy. semanticscholar.orgmdpi.com

Hypothetical Spectroscopic Data for a Metal Complex of this compound

| Technique | Free Ligand (Expected) | Metal Complex (Hypothetical) | Observation upon Complexation |

| IR Spectroscopy | ν(C=O) ≈ 1650 cm⁻¹ | ν(C=O) ≈ 1620 cm⁻¹ | Shift of the carbonyl stretch to lower wavenumber, indicating a weaker C=O bond. |

| ¹H NMR | δ ≈ 1.5-1.9 ppm (Cp-H) | δ ≈ 1.6-2.1 ppm (Cp-H) | Downfield shift of protons adjacent to the coordination site due to the deshielding effect. |

| ¹³C NMR | δ ≈ 170 ppm (C=O) | δ ≈ 175 ppm (C=O) | Downfield shift of the carbonyl carbon resonance upon coordination to the metal center. |

Applications in Organic Synthesis as a Chiral Auxiliary or Building Block

The structure of this compound is achiral. However, if a chiral variant were synthesized (for example, by using an enantiomerically pure cyclopentylamine (B150401) or by introducing a chiral center elsewhere in the molecule), it could potentially serve as a chiral auxiliary. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. youtube.com

In a hypothetical scenario, the bulky and conformationally restricted cyclopentyl group, along with the two phenyl rings, could effectively shield one face of a nearby reactive center. This steric hindrance would force an incoming reagent to attack from the less hindered face, leading to a high degree of stereoselectivity. rsc.org After the reaction, the auxiliary could be cleaved and potentially recycled. To date, no such application for this specific compound has been reported.

Inclusion in Supramolecular Assemblies and Crystal Engineering

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. researchgate.net this compound possesses several features that make it a candidate for studies in supramolecular chemistry.

π–π Stacking: The two phenyl rings can participate in π–π stacking interactions, which are crucial for the assembly of many aromatic molecules into ordered structures.

Hydrogen Bonding: As a tertiary amide, this compound lacks an N-H bond and therefore cannot act as a hydrogen bond donor. However, its carbonyl oxygen is a potent hydrogen bond acceptor. In co-crystals with suitable hydrogen bond donors, it could form predictable supramolecular synthons.

Studies on structurally similar molecules have shown that the interplay of these forces can lead to complex and interesting crystal packing arrangements. tudublin.ietudublin.ie The specific shape of this compound could frustrate simple, dense packing, potentially leading to the formation of more open or intricate crystalline networks.

Potential Non-Covalent Interactions in this compound

| Interaction Type | Structural Feature(s) Involved | Potential Role in Supramolecular Assembly |

| π–π Stacking | Two Phenyl Rings | Directional force for organizing molecules into columns or layers. |

| C-H···π Interactions | C-H bonds (cyclopentyl, Ph) and Phenyl Rings | Further stabilization of the crystal lattice. |

| Hydrogen Bonding | Carbonyl Oxygen (Acceptor) | Formation of defined structures in the presence of hydrogen bond donors. |

| Van der Waals Forces | Cyclopentyl Group, Phenyl Rings | Non-directional packing forces contributing to overall crystal stability. |

Potential as Components in Advanced Materials (e.g., Polymers, Liquid Crystals)

The incorporation of specific organic molecules into larger material structures can impart desirable properties.

Polymers: While this compound is not a monomer in its current form, it could be functionalized with polymerizable groups (e.g., vinyl or carboxyl groups) to be integrated into a polymer backbone or as a pendant group. Its bulky, rigid structure could increase the glass transition temperature (Tg) and thermal stability of the resulting polymer. mdpi.com

Liquid Crystals: The combination of rigid (phenyl rings) and flexible (cyclopentyl group) components is a common design feature in liquid crystalline molecules. Although the shape of this compound is not classically rod-like or disc-like, it might exhibit liquid crystalline phases (mesophases) under certain conditions, a property that would require experimental investigation to confirm.

Role in Analytical Chemistry (e.g., Stationary Phases, Extraction Reagents)

The distinct polarity and structural features of this compound suggest potential utility in analytical separation and detection methods.

Stationary Phases for Chromatography: The molecule could be bonded to a solid support, such as silica, to create a novel stationary phase for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The amide group would offer polar interactions (dipole-dipole, hydrogen bond acceptance), while the phenyl and cyclopentyl groups would provide non-polar (hydrophobic) and π-π interactions. This mixed-mode character could offer unique selectivity for separating complex mixtures.

Extraction Reagents: The carbonyl oxygen's ability to coordinate with metal ions could be exploited for liquid-liquid extraction. By dissolving this compound in an organic solvent, it could be used to selectively extract specific metal ions from an aqueous solution, which is a fundamental process in hydrometallurgy and waste remediation.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions and Insights for N-cyclopentyl-N,2-diphenylacetamide

Following an extensive search of academic databases and scientific literature, it is clear that there are no significant published academic contributions or detailed insights specifically concerning this compound. The compound is listed in chemical databases such as PubChem, but these entries lack citations to peer-reviewed research. nih.govbldpharm.com Consequently, its synthesis, properties, and potential applications have not been academically documented or explored, making it a veritable "blank slate" for chemical research.

Identification of Knowledge Gaps and Unexplored Research Avenues

The absence of dedicated studies on this compound highlights several fundamental knowledge gaps. Future research efforts could be directed toward the following unexplored avenues:

Synthesis and Characterization: While general methods for creating amide bonds exist, such as the condensation of carboxylic acids and amines or the amidation of esters, no specific, optimized synthesis for this compound has been published. numberanalytics.com A primary research goal would be to develop and document an efficient synthetic route. Subsequently, comprehensive characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and X-ray crystallography is required to establish a definitive structural and electronic profile of the molecule.

Physicochemical Properties: Basic physicochemical properties, including solubility, melting point, and stability under various conditions, are currently undocumented. These parameters are crucial for any potential application.

Reactivity and Derivatization: The chemical reactivity of the amide bond and the flanking phenyl and cyclopentyl groups has not been investigated. Exploring its reactivity could lead to the synthesis of a library of novel derivatives, which could be screened for biological activity.

Biological Screening: The vast majority of pharmaceuticals contain at least one amide bond. mdpi.com Given the structural motifs present in this compound, it could be a candidate for biological screening assays. Its potential as a scaffold for developing new therapeutic agents is entirely unexplored.

Methodological Advancements and Emerging Technologies for Investigating this compound

Future investigations into this compound would benefit immensely from cutting-edge technologies in chemical synthesis and analysis. These modern methods offer advantages in terms of efficiency, sustainability, and selectivity over classical approaches. numberanalytics.com

Advanced Synthesis Techniques: Instead of traditional coupling reagents that generate significant waste, emerging catalytic methods could be employed. researchgate.net Transition-metal catalysis (e.g., using palladium or copper) and organocatalysis present milder and more efficient alternatives for amide bond formation. numberanalytics.com Furthermore, visible-light photoredox catalysis has gained traction as a sustainable method for activating organic molecules to form amides under gentle conditions. mdpi.com

Green Chemistry Approaches: Methodologies such as flow chemistry could be used to optimize reaction conditions and improve the scalability and safety of the synthesis. numberanalytics.com Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally friendly route to amide synthesis that could be applied to this target molecule. numberanalytics.comnumberanalytics.com

Computational Chemistry: In parallel with laboratory work, computational modeling and density functional theory (DFT) calculations can predict the molecule's geometry, electronic properties, and spectroscopic signatures. This can guide synthetic efforts and help in the interpretation of experimental data.

Broader Implications for Amide Chemistry and Organic Synthesis

The study of a previously uncharacterized molecule like this compound holds broader implications for the field of chemistry. The amide bond is a cornerstone of organic and biological chemistry, and the development of new methods to synthesize and modify amides is of continuous interest. researchgate.netresearchgate.net

By applying novel synthetic strategies to this specific target, researchers can further validate and expand the scope of these modern techniques. mdpi.com The insights gained from characterizing its structure and reactivity could contribute to a deeper understanding of structure-property relationships in N-substituted amides. Such fundamental research can pave the way for the rational design of new pharmaceuticals, functional materials, and agrochemicals built upon the versatile amide scaffold. researchgate.net The exploration of this and other "unexplored" chemical spaces is essential for driving innovation and uncovering new molecular functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-cyclopentyl-N,2-diphenylacetamide, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via acylation of a cyclopentylamine derivative with 2,2-diphenylacetyl chloride. Key steps include:

- Reagent purification : Use freshly distilled acyl chloride to minimize side reactions.

- Solvent selection : Anhydrous dichloromethane or THF under inert gas (N₂/Ar) to prevent hydrolysis .

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via column chromatography.

- Yield optimization : Adjust stoichiometry (1:1.2 amine:acyl chloride) and reflux at 50–60°C for 4–6 hours .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Analytical workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm) and acetamide carbonyl (δ ~170 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (if present) .

- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ matching theoretical mass .

- X-ray crystallography (if crystals form): Resolve bond angles and confirm stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines :

- Store in amber vials at –20°C under anhydrous conditions.

- Use desiccants (e.g., silica gel) to prevent hygroscopic degradation.

- Avoid prolonged exposure to light, heat (>40°C), or acidic/basic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Approach :

- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs.

- Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting results .

- Structural analogs : Compare activities of derivatives (e.g., N-methyl vs. cyclopentyl substituents) to isolate pharmacophores .

- Computational modeling : Perform molecular docking to predict target binding affinities and validate experimentally .

Q. What methodologies are suitable for evaluating the environmental impact of this compound in agrochemical research?

- Ecotoxicological assessment :

- Biodegradation : OECD 301 tests to measure half-life in soil/water.

- Bioaccumulation : LogP calculations and in vivo studies using Daphnia magna or zebrafish .

- Toxicity profiling : LC₅₀/EC₅₀ assays for aquatic organisms and soil microbiota .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic potential?

- Strategies :

- Analog synthesis : Modify cyclopentyl (e.g., cyclohexyl) or phenyl groups (e.g., halogen substitution) .

- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells) .

- Target engagement : Use SPR or ITC to quantify binding to putative targets (e.g., kinase enzymes) .

Q. What experimental designs are recommended for studying degradation pathways under varying pH and temperature conditions?

- Degradation analysis :

- Forced degradation : Expose compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or cyclopentanol derivatives) .

- Kinetic modeling : Calculate rate constants (k) and half-lives (t₁/₂) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.